N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
N-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolobenzothiazole core linked to a 4-fluorophenyl group via a sulfanyl-acetamide bridge. Its molecular architecture combines a benzothiazole ring fused with a 1,2,4-triazole moiety, which is further functionalized with a sulfanyl group at position 2. This compound is synthesized via S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, as demonstrated in related synthetic pathways .
Properties
Molecular Formula |
C16H11FN4OS2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H11FN4OS2/c17-10-5-7-11(8-6-10)18-14(22)9-23-15-19-20-16-21(15)12-3-1-2-4-13(12)24-16/h1-8H,9H2,(H,18,22) |
InChI Key |
WGMWCANQIJBZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Hydrolysis of Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In 6M HCl at 80°C for 8 hours, the acetamide converts to 2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetic acid and 4-fluoroaniline.
-
Basic Hydrolysis : Treatment with NaOH (2M) at 60°C for 6 hours yields the sodium salt of the carboxylic acid.
This reactivity enables the generation of derivatives for structure-activity relationship studies.
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic displacement reactions:
-
Alkylation : Reacts with methyl iodide in DMF at 25°C to form S-methyl derivatives.
-
Arylation : Couples with aryl halides (e.g., bromobenzene) under Pd catalysis to generate biaryl thioethers.
The sulfur atom’s nucleophilicity is modulated by the electron-withdrawing triazolobenzothiazole ring.
Oxidation of Sulfanyl Group
The sulfanyl group oxidizes to sulfonic acid derivatives:
-
H₂O₂/Glacial Acetic Acid : Forms sulfone derivatives at 70°C within 4 hours.
-
KMnO₄ : Oxidizes to sulfonic acid under acidic conditions.
Oxidation products show altered solubility and biological activity profiles.
Triazole Ring Reactivity
The triazolo[3,4-b]benzothiazole core engages in:
-
Cycloaddition Reactions : Reacts with alkynes in Diels-Alder reactions to form fused heterocycles.
-
Metal Coordination : Binds to Cu(II) and Fe(III) ions via N atoms, forming stable complexes.
These reactions are critical for developing metal-based therapeutics or fluorescent probes.
Electrophilic Substitution on Fluorophenyl Ring
The 4-fluorophenyl group undergoes selective electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo-4-fluorophenyl derivatives.
Substituents on the phenyl ring enhance target specificity in enzyme inhibition.
Dimerization via Disulfide Formation
Under oxidative conditions (I₂/EtOH), the sulfanyl group forms disulfide bonds, producing dimeric structures. This dimerization is reversible under reducing agents like glutathione.
Mechanistic Insights
-
Hydrolysis : Acid-catalyzed mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Sulfanyl Reactivity : The triazolobenzothiazole moiety enhances the leaving-group ability of the sulfur atom during substitution.
-
Triazole Coordination : Metal binding occurs preferentially at N2 and N4 positions of the triazole ring.
These reactions highlight the compound’s versatility as a scaffold for drug development and materials science.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and benzothiazole moieties. N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide has shown promising results against various bacterial strains. For instance, derivatives with similar structures have been evaluated for their effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential for development as new antimicrobial agents .
Anticancer Potential
The compound's structure suggests that it may possess anticancer properties. Research has indicated that sulfonamide derivatives exhibit anti-proliferative effects and can act against several cancer types. The incorporation of the triazole and benzothiazole rings may enhance the compound's ability to inhibit tumor growth by targeting specific pathways associated with cancer cell proliferation .
Enzyme Inhibition
This compound has potential applications as an inhibitor of key enzymes involved in various diseases. For example, compounds with similar frameworks have been studied for their inhibitory effects on acetylcholinesterase and α-glucosidase, making them candidates for treating conditions like Alzheimer's disease and type 2 diabetes mellitus . The mechanism typically involves the binding of the compound to the active site of these enzymes, thus blocking their activity.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and understanding the compound's properties. A detailed synthesis pathway can be beneficial for researchers aiming to produce this compound for further studies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry. The presence of the fluorophenyl group and the triazole-benzothiazole linkage is believed to enhance the biological activity of this compound. Variations in substituents can be systematically studied to identify optimal configurations that maximize efficacy while minimizing toxicity .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Antimicrobial Study : A study evaluated several triazole derivatives against a panel of bacterial strains and found that certain modifications led to enhanced antibacterial activity.
- Anticancer Research : Investigations into sulfonamide derivatives revealed significant cytotoxic effects on breast cancer cell lines when modified with triazole rings.
These findings underscore the importance of further research into this compound as a potential therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position : The 4-fluorophenyl group in the target compound may enhance target selectivity compared to 2-methylphenyl (e.g., ) or 2-fluorophenyl () derivatives due to steric and electronic effects .
- For example, thiadiazole-containing analogs exhibit CDK5/p25 inhibition (IC₅₀: 30±1 nM), while benzothiazole derivatives may target different kinases .
- Linker Flexibility : The acetamide bridge in the target compound offers greater conformational freedom than rigid sulfide linkages () or dichloroacetamide groups (), which could influence pharmacokinetics .
Table 2: Bioactivity Comparison
Key Findings :
- Kinase Inhibition : The dichloroacetamide-substituted triazolothiadiazole () shows potent CDK5/p25 inhibition, suggesting that electron-withdrawing groups enhance kinase binding. The target compound’s fluorophenyl group may mimic this effect .
- Antimicrobial Activity : Triazolobenzothiazoles (e.g., ) exhibit broad-spectrum antimicrobial action, likely due to the planar benzothiazole core facilitating membrane penetration .
Spectral and Physicochemical Data
- IR Spectroscopy : The target compound’s IR spectrum lacks νS-H (~2500–2600 cm⁻¹), confirming the thione tautomer, similar to compounds [7–9] in . The νC=S band at 1247–1255 cm⁻¹ aligns with triazole-thione derivatives .
- NMR Data : ¹H-NMR of related compounds (e.g., ) shows distinct aromatic proton signals for fluorophenyl (δ ~7.2–7.8 ppm) and benzothiazole (δ ~8.1–8.5 ppm) groups, aiding structural validation .
Biological Activity
N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a triazole ring, which are known to enhance biological activity due to their ability to interact with various biological targets. The presence of the fluorophenyl group may also contribute to its pharmacokinetic properties.
Biological Activities
1. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing these moieties have shown efficacy against various bacterial strains and fungi. A study highlighted that benzothiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
2. Anticancer Properties:
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. Studies have reported that benzothiazole and triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
3. Anti-inflammatory Effects:
Compounds derived from triazoles have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many benzothiazole and triazole derivatives act as inhibitors of key enzymes involved in disease pathways. For example, they may inhibit kinases or phosphodiesterases that play roles in cancer and inflammation .
- Receptor Interaction: The compound may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of benzothiazole derivatives similar to this compound. Results showed a dose-dependent decrease in cell viability in MCF-7 cells with IC50 values in the low micromolar range. The study concluded that modifications on the benzothiazole scaffold could enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole-containing compounds against resistant bacterial strains. The results indicated that specific modifications increased potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural diversity in developing new antimicrobial agents .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide?
The synthesis typically involves multi-step reactions starting with substituted triazole or benzothiazole precursors. For example, a general method includes refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form the triazolo-benzothiazole core . Subsequent thiol-alkylation or nucleophilic substitution with chloroacetamide derivatives introduces the sulfanylacetamide moiety. Reaction optimization often requires precise stoichiometric control and solvent selection to avoid side products like disulfide formation .
Basic: How is the structural characterization of this compound validated in academic research?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, Acta Crystallographica Section E reports using single-crystal X-ray diffraction to resolve bond lengths, angles, and packing arrangements of analogous triazolo-benzothiazole derivatives . Complementary techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions and purity.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental analysis : Validates stoichiometric composition .
Advanced: What computational strategies are used to predict reaction pathways for optimizing synthesis?
The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to identify energetically favorable intermediates and transition states . For example:
- Reaction mechanism mapping : Identify key steps like cyclization or sulfur nucleophile activation.
- Solvent effect modeling : Predict polarity and steric effects using COSMO-RS.
- Machine learning : Train models on existing reaction databases to suggest optimal conditions (e.g., temperature, catalyst) .
This reduces trial-and-error experimentation by 30–50% in analogous heterocyclic systems .
Advanced: How can researchers address contradictions in biological activity data for this compound?
Contradictions often arise from assay variability or structural polymorphism. Methodological solutions include:
- Dose-response standardization : Use IC/EC curves across multiple cell lines (e.g., RAW264.7 for anti-inflammatory assays) to validate potency thresholds .
- Crystallographic correlation : Compare bioactive conformations (via X-ray) with inactive analogs to identify critical pharmacophore elements .
- Meta-analysis : Aggregate data from independent studies using tools like RevMan to assess heterogeneity and adjust for batch effects .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
Systematic SAR studies involve:
- Functional group variation : Synthesize analogs with modified fluorophenyl, triazolo, or sulfanyl groups (e.g., replacing fluorine with chlorine or methyl) .
- Biological profiling : Test anti-exudative, antimicrobial, or kinase inhibition activity in parallel assays. For example, rat formalin-induced edema models quantify anti-inflammatory efficacy .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Advanced: How is process control implemented in scaling up the synthesis of this compound?
Scale-up challenges include exothermicity control and impurity management. Key approaches:
- Flow chemistry : Continuous reactors minimize thermal gradients during triazole cyclization .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate purity in real time .
- Design of experiments (DoE) : Apply factorial designs to optimize parameters like reflux time or catalyst loading .
Advanced: What methods resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
Discrepancies (e.g., bond length deviations) are resolved by:
- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .
- Theoretical calculations : Compare DFT-optimized geometries with experimental X-ray data to identify strain or packing effects .
- Variable-temperature XRD : Capture phase transitions or polymorphism that affect structural interpretation .
Advanced: How are stability and degradation profiles assessed for this compound under physiological conditions?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict shelf life .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Model binding to serum albumin or P-glycoprotein to assess bioavailability .
- Metabolite prediction : Use GLORY or Meteor software to identify probable Phase I/II metabolic pathways .
Advanced: How is the compound’s selectivity for biological targets validated against off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
